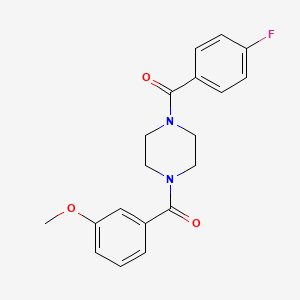

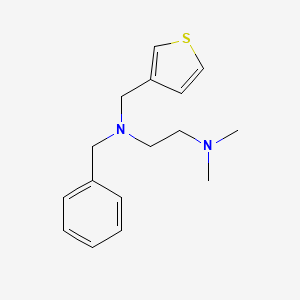

1-(4-fluorobenzoyl)-4-(3-methoxybenzoyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzoyl)-4-(3-methoxybenzoyl)piperazine is a compound that has been synthesized and studied for various applications, including its potential biological activities. The interest in this compound arises from its unique structure, which incorporates fluorobenzoyl and methoxybenzoyl groups attached to a piperazine core, making it a candidate for further pharmacological and chemical studies.

Synthesis Analysis

The synthesis of compounds related to 1-(4-fluorobenzoyl)-4-(3-methoxybenzoyl)piperazine involves condensation reactions, reductive amination, amide hydrolysis, and N-alkylation processes. These methods aim to introduce specific functional groups, such as fluorobenzoyl and methoxybenzoyl, onto the piperazine scaffold, enabling the exploration of their chemical and biological properties (Yang Fang-wei, 2013).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction studies, reveals the conformation and crystalline structure of similar piperazine derivatives. These studies provide insights into the molecular geometry, bond lengths, angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's physical and chemical properties (C. Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

1-(4-Fluorobenzoyl)-4-(3-methoxybenzoyl)piperazine and its analogs participate in various chemical reactions, including nucleophilic substitution and coupling reactions, which are essential for modifying the compound's structure and enhancing its biological activities. The presence of the fluorobenzoyl and methoxybenzoyl groups can affect the compound's reactivity and interaction with biological targets (S. Mohanty et al., 2008).

Physical Properties Analysis

The physical properties of 1-(4-fluorobenzoyl)-4-(3-methoxybenzoyl)piperazine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. X-ray diffraction studies and computational modeling can help predict these properties, which are crucial for the compound's formulation and application in drug development (Md. Serajul Haque Faizi et al., 2016).

Chemical Properties Analysis

The chemical properties, including the reactivity, stability, and interactions of 1-(4-fluorobenzoyl)-4-(3-methoxybenzoyl)piperazine with other molecules, are vital for understanding its potential applications. Studies on related compounds highlight the role of substituents in determining the compound's binding affinity to biological receptors and its overall biological activity (Yang Fang-wei, 2013).

Scientific Research Applications

Crystal Structure Analysis

Studies have highlighted the significance of piperazine derivatives in crystal structure analysis. For instance, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a product of the reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, showcases the conformation and interactions within the molecule, providing insights into its structural properties and potential applications in material science and pharmaceutical research (Faizi, Ahmad, & Golenya, 2016).

Synthesis and Characterization

The synthesis and characterization of piperazine derivatives have been widely explored for their potential applications in drug development and material science. An example includes the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was characterized using various spectroscopic methods. This compound exhibited moderate antibacterial and anthelmintic activity, indicating its potential for further development into therapeutic agents (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Antimicrobial Activities

Piperazine derivatives have been investigated for their antimicrobial properties. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives synthesized from piperazine showed good or moderate activities against test microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Radioligand Development

Piperazine derivatives are also of interest in the development of radioligands for imaging studies. The synthesis of fluorine-18 labeled GBR 12909, a dopamine reuptake inhibitor, demonstrates the application of piperazine derivatives in creating high-affinity radioligands for neurological research, enabling the study of dopamine reuptake mechanisms in the brain (Haka & Kilbourn, 1990).

properties

IUPAC Name |

(4-fluorophenyl)-[4-(3-methoxybenzoyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c1-25-17-4-2-3-15(13-17)19(24)22-11-9-21(10-12-22)18(23)14-5-7-16(20)8-6-14/h2-8,13H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFWBZYGRCSVPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5524804.png)

![1-(4-methylphenyl)-4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-2-piperazinone](/img/structure/B5524805.png)

![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5524813.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5524818.png)

![2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,3-benzothiazole](/img/structure/B5524824.png)

![ethyl 4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5524874.png)

![4-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5524892.png)

![4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5524898.png)

![N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5524899.png)